Ricolinostat functions as a selective inhibitor of Histone Deacetylases (HDACs) [1]. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Histones are the spools around which DNA is tightly wrapped in the nucleus. Acetylation of histones loosens the DNA packaging, making it more accessible for cellular processes like gene expression. By inhibiting HDACs, ricolinostat promotes histone acetylation, leading to increased gene expression [2]. This ability to modulate gene expression makes ricolinostat a valuable tool for researchers studying gene regulation and its role in various biological processes.
[1] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()[2] Epigenetic Therapy with Histone Deacetylase Inhibitors: From Cancer to Neurodegenerative Disorders ()
One of the most actively explored areas of ricolinostat research is cancer. Studies have shown that ricolinostat can induce cell death in cancer cells by promoting various anti-cancer mechanisms [3]. Researchers are investigating its potential as a therapeutic agent, either alone or in combination with other drugs, for various cancers, including multiple myeloma, breast cancer, and prostate cancer [4, 5].
[3] Novel Cancer Treatments based on Autophagy Modulation ()[4] Clinical Therapeutic Development Against Cancers Resistant to Conventional Therapy ()[5] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()
Beyond cancer research, ricolinostat also finds applications in other areas of scientific research. These include:
Ricolinostat, also known as ACY-1215, is a first-in-class selective inhibitor of histone deacetylase 6 (HDAC6). This compound is notable for its ability to modulate the acetylation status of non-histone proteins, particularly α-tubulin, which plays a crucial role in microtubule dynamics and stability. By inhibiting HDAC6, ricolinostat promotes the accumulation of acetylated α-tubulin, leading to enhanced microtubule stability and subsequent effects on cell cycle progression and apoptosis in various cancer cell lines .
Ricolinostat's anti-cancer activity is believed to be multifaceted. Inhibiting HDAC6 can lead to:
Clinical trials investigating Ricolinostat for cancer treatment are ongoing. Preclinical studies suggest tolerable side effects, with fatigue and thrombocytopenia (low platelet count) being the most common []. However, more data is needed from ongoing clinical trials to fully understand the safety profile of Ricolinostat.
Ricolinostat functions primarily through the inhibition of HDAC6, which is involved in the deacetylation of lysine residues on proteins. The mechanism of action involves the binding of ricolinostat to the active site of HDAC6, preventing it from removing acetyl groups from its substrates. This inhibition results in increased levels of acetylated proteins, particularly histones and non-histone proteins like α-tubulin. The chemical structure of ricolinostat allows it to selectively target HDAC6 without significantly affecting other HDAC isoforms, making it a valuable tool in cancer therapy .
The synthesis of ricolinostat involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods for synthesizing selective HDAC inhibitors often involve:
Research into its synthesis continues to evolve, focusing on improving yield and purity while reducing environmental impact .
Ricolinostat has primarily been investigated for its applications in oncology, particularly in treating hematological malignancies like multiple myeloma and lymphomas. Its ability to enhance the efficacy of proteasome inhibitors makes it an attractive candidate for combination therapies. Clinical trials have explored its use both as a monotherapy and in combination with other agents such as bendamustine and ibrutinib . Beyond cancer treatment, there is potential for ricolinostat's applications in neurodegenerative diseases due to its effects on protein homeostasis.
Interaction studies have demonstrated that ricolinostat can enhance the cytotoxic effects of other anticancer drugs through various mechanisms:
These studies underscore the importance of understanding drug interactions when developing effective cancer treatments.
Ricolinostat shares similarities with other selective HDAC inhibitors but is unique due to its specific targeting of HDAC6. Here are some comparable compounds:
Compound Name | Targeted HDAC | Unique Features |
---|---|---|
Citarinostat | HDAC6 | Second-generation inhibitor with improved selectivity |
Panobinostat | Pan-HDAC | Broad-spectrum inhibitor used primarily for multiple myeloma |
Vorinostat | Pan-HDAC | First approved HDAC inhibitor for cutaneous T-cell lymphoma |
Belinostat | Pan-HDAC | Approved for peripheral T-cell lymphoma treatment |
Ricolinostat's selectivity for HDAC6 allows it to minimize off-target effects associated with pan-HDAC inhibitors, making it a promising candidate for targeted cancer therapies .
Ricolinostat (ACY-1215), the first oral, selective histone deacetylase 6 (HDAC6) inhibitor, emerged from targeted research into epigenetic mechanisms in cancer therapy. Developed by Acetylon Pharmaceuticals (later acquired by Celgene and integrated into Bristol Myers Squibb), its discovery leveraged insights into HDAC6’s role in protein quality control and resistance to proteasome inhibitors. Preclinical studies demonstrated its synergy with bortezomib and immunomodulatory drugs, leading to its rapid progression into clinical trials for multiple myeloma (MM).
Ricolinostat is chemically classified as a pyrimidine derivative with a hydroxamic acid group. Its IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide, and it carries the CAS registry number 1316214-52-4. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇N₅O₃ |
Molecular Weight | 433.5 g/mol |
Synonyms | ACY-1215, Rocilinostat |
Ricolinostat distinguishes itself as a class-specific HDAC6 inhibitor, avoiding off-target effects on nuclear HDACs (e.g., HDAC1-2). Its selectivity disrupts HDAC6-mediated aggresome/autophagy pathways, critical for degrading misfolded proteins. This mechanism addresses a key limitation of non-selective HDAC inhibitors, which cause severe gastrointestinal and hematologic toxicities. Preclinical data highlight its efficacy in:
Ricolinostat’s development is protected by composition-of-matter and method-of-use patents. Key milestones include:
Ricolinostat represents a sophisticated pyrimidinecarboxamide derivative with the molecular formula C24H27N5O3 [1] [2] [3]. The compound is characterized by its unique structural architecture comprising a central pyrimidine ring system substituted with diphenylamino and carboxamide functional groups [1]. The International Union of Pure and Applied Chemistry name for ricolinostat is 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide [1].
The molecular structure exhibits a three-domain organization typical of histone deacetylase inhibitors, featuring a metal-binding hydroxamic acid group, an aliphatic linker chain, and a surface-recognition pyrimidine-based capping group [1] [22]. The pyrimidine ring is positioned at the 2-position with diphenylamino substitution and at the 5-position with a carboxamide group that connects to a seven-carbon aliphatic chain terminating in a hydroxamic acid moiety [1] [3].
The stereochemical analysis reveals that ricolinostat is an achiral molecule with zero defined stereocenters and no optical activity [3]. The compound maintains a neutral charge state under physiological conditions with no ionizable centers that would significantly alter its electronic properties [3].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C24H27N5O3 | [1] [2] [3] |
Molecular Weight | 433.5 g/mol | [1] [2] [3] |
Stereochemistry | Achiral | [3] |
Defined Stereocenters | 0/0 | [3] |
Optical Activity | None | [3] |
Charge State | Neutral (0) | [3] |
Ricolinostat possesses a molecular weight of 433.5 grams per mole, as determined through computational analysis using standard atomic masses [1] [2] [4]. The compound presents as a white to off-white crystalline solid under ambient conditions [4]. The physical form demonstrates excellent stability when stored appropriately, maintaining its crystalline structure and chemical integrity [4] [11].
The density of ricolinostat has been computationally predicted to be 1.239 ± 0.06 grams per cubic centimeter [4]. This value aligns with expectations for organic compounds containing aromatic ring systems and multiple heteroatoms [4]. The melting point range spans 189-191 degrees Celsius, indicating substantial intermolecular interactions and thermal stability [4].
The solubility characteristics of ricolinostat demonstrate pronounced selectivity for organic solvents while exhibiting poor aqueous solubility [2] [11]. In dimethyl sulfoxide, ricolinostat achieves solubility concentrations of at least 50 milligrams per milliliter, equivalent to 115.34 millimolar concentration [2]. Alternative measurements report dimethyl sulfoxide solubility reaching 86 milligrams per milliliter, corresponding to 198.38 millimolar concentration [11].
Ricolinostat demonstrates complete insolubility in water and ethanol, characteristics typical of lipophilic pharmaceutical compounds with extensive aromatic character [11]. The predicted logarithm of the partition coefficient indicates significant lipophilicity, with a predicted acid dissociation constant of 9.47 ± 0.20 [4].
Solvent | Solubility | Molar Concentration | Reference |
---|---|---|---|
Dimethyl Sulfoxide | ≥50-86 mg/mL | 115.34-198.38 mM | [2] [11] |
Water | Insoluble | Not applicable | [11] |
Ethanol | Insoluble | Not applicable | [11] |
Ricolinostat exhibits exceptional stability under controlled storage conditions [2] [11]. When maintained at temperatures between 2-8 degrees Celsius under nitrogen atmosphere, the compound remains stable for extended periods [2] [4]. For solution preparations, storage at -80 degrees Celsius provides stability for one year, while storage at -20 degrees Celsius maintains stability for six months [2].
The compound demonstrates room temperature shipping stability, with comprehensive testing confirming that normal temperature placement for one month does not affect the biological activity of the powder formulation [11]. This stability profile facilitates practical handling and distribution while maintaining pharmaceutical quality standards [11].
The structural activity relationship of ricolinostat reveals critical molecular features essential for histone deacetylase 6 selectivity [22] [23] [24]. The hydroxamic acid moiety serves as the primary zinc-binding group, coordinating with the catalytic zinc ion in the enzyme active site through bidentate chelation [22] [23]. This interaction represents the fundamental mechanism underlying enzyme inhibition [23].
The pyrimidine ring system functions as a critical determinant of selectivity and potency [24] [27]. Research demonstrates that the pyrimidine scaffold provides optimal binding interactions compared to alternative heterocyclic systems [24]. The diphenylamino substitution at the 2-position creates favorable hydrophobic interactions within the enzyme binding pocket while contributing to the overall molecular rigidity [25].
The seven-carbon aliphatic linker connecting the pyrimidine ring to the hydroxamic acid group represents an optimized spacer length for histone deacetylase 6 binding [22] [25]. This linker length positions the hydroxamic acid group appropriately for zinc coordination while allowing the pyrimidine capping group to engage in productive surface interactions [25].
Selectivity analysis reveals that ricolinostat demonstrates 10-12 fold greater activity against histone deacetylase 6 compared to class I histone deacetylases [2] [23]. The inhibition constants demonstrate this selectivity profile: histone deacetylase 6 (4.7-5 nanomolar), histone deacetylase 1 (58 nanomolar), histone deacetylase 2 (48 nanomolar), and histone deacetylase 3 (51 nanomolar) [2] [6].
Conformational analysis of ricolinostat through computational molecular dynamics simulations reveals significant insights into its binding dynamics and structural flexibility [42] [44]. The molecule adopts multiple low-energy conformations in solution, with the aliphatic linker region demonstrating considerable flexibility while the pyrimidine and hydroxamic acid regions maintain more rigid geometries [42].
Molecular dynamics studies spanning 100 nanoseconds demonstrate that ricolinostat maintains stable binding conformations within the histone deacetylase 6 active site [42] [44]. The pyrimidine capping group engages in consistent interactions with specific amino acid residues, including tryptophan 208 through pi-pi aromatic stacking interactions [44]. These interactions contribute significantly to binding affinity and selectivity [44].
The hydroxamic acid region exhibits minimal conformational variation when bound to the enzyme, reflecting the strong coordination interactions with the catalytic zinc ion [42] [48]. Hydrogen bonding interactions with histidine residues 139 and 140 further stabilize the bound conformation [44]. The overall binding pose remains consistent throughout extended simulation periods, indicating thermodynamic stability [42].
Comparative analysis with other histone deacetylase 6 inhibitors reveals that ricolinostat adopts similar binding modes while maintaining distinct contact patterns that contribute to its selectivity profile [42] [44]. The conformational preferences observed in computational studies align with crystallographic data from related enzyme-inhibitor complexes [48].
The spectroscopic properties of ricolinostat provide comprehensive structural characterization through multiple analytical techniques [35] [36]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [35]. The hydroxamic acid functionality exhibits distinctive absorption patterns with carbonyl stretching frequencies appearing in the amide region between 1630-1700 wavenumbers [35] [36].
The pyrimidine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1440-1625 wavenumber range [35] [40]. Aromatic carbon-hydrogen stretching appears between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2850-2990 wavenumber region [35]. The diphenylamino group generates additional aromatic signatures consistent with substituted aniline derivatives [35].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 chemical shift analysis [37] [40]. The pyrimidine ring protons appear in the aromatic region between 8-9 parts per million, exhibiting characteristic coupling patterns for disubstituted pyrimidines [40] [41]. The phenyl ring protons contribute complex multipicity patterns in the 7-8 parts per million range [40] [41].
The aliphatic linker chain generates characteristic multiplet patterns between 1-3 parts per million, with the hydroxamic acid proton appearing as a broad singlet around 9-11 parts per million due to exchange processes [38] [39]. Carbon-13 nuclear magnetic resonance confirms the presence of all expected carbon environments, with aromatic carbons appearing between 120-160 parts per million and aliphatic carbons between 20-40 parts per million [37].
Spectroscopic Technique | Key Observations | Reference |
---|---|---|
Infrared Spectroscopy | Amide C=O: 1630-1700 cm⁻¹; Aromatic C=C: 1440-1625 cm⁻¹ | [35] [36] |
¹H Nuclear Magnetic Resonance | Pyrimidine H: 8-9 ppm; Phenyl H: 7-8 ppm; Aliphatic H: 1-3 ppm | [40] [41] |
¹³C Nuclear Magnetic Resonance | Aromatic C: 120-160 ppm; Aliphatic C: 20-40 ppm | [37] |
Mass Spectrometry | Molecular ion: 433 m/z; Base peak fragmentation patterns | [29] [31] |